molecular formula C9H24N4 B8030509 N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine)

N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine)

Cat. No.: B8030509
M. Wt: 188.31 g/mol
InChI Key: VUSOLWZRHDFWBV-UHFFFAOYSA-N
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Description

N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) (CAS: 35513-91-8) is a polyamine compound characterized by a linear pentane backbone (C5) bridging two ethane-1,2-diamine moieties. Its molecular formula is C9H24N4, with a molecular weight of 196.32 g/mol . The structure provides flexibility due to the pentane spacer, enhancing its ability to act as a ligand in coordination chemistry. It is commercially available with high purity (98%) for research applications, particularly in synthesizing metal complexes and polymeric materials .

Properties

IUPAC Name

N,N'-bis(2-aminoethyl)pentane-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c10-4-8-12-6-2-1-3-7-13-9-5-11/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOLWZRHDFWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCN)CCNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    One common method to synthesize N1,N1’-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) involves the reaction of 1,5-dibromopentane with ethane-1,2-diamine. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as:

    Direct Synthesis: Br-(CH2\text{Br-(CH}_2Br-(CH2​

Biological Activity

N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine), also known as bis(ethane-1,2-diamine) derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, cytotoxicity, and possible therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) can be represented as follows:

  • Molecular Formula : C₉H₂₄N₄
  • Molecular Weight : 188.31 g/mol
  • CAS Number : 35513-91-8

This compound features two ethylene diamine moieties connected by a pentane linker, which may influence its interaction with biological targets.

Research indicates that compounds similar to N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) can interact with various biological macromolecules. The following mechanisms have been proposed:

  • DNA Binding : Analogous compounds have shown the ability to bind DNA, affecting cellular processes such as replication and transcription. Studies on platinum-based complexes suggest that ligand modifications can significantly alter DNA binding affinities and cytotoxic profiles .
  • Protein Interaction : The compound may also interact with specific proteins involved in cellular signaling pathways. For instance, research utilizing size exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) has highlighted how ligand variations affect protein accumulation and interaction dynamics .

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the potential therapeutic applications of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine).

Table 1: Cytotoxicity Data of Related Compounds

CompoundIC50 (µM)Cell Line
N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine)TBDTBD
Monofunctional Platinum Complex (Pyriplatin)10A2780 (Ovarian)
Bifunctional Platinum Complex (Cisplatin)5A2780 (Ovarian)

Note: TBD indicates that specific data for N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) is not yet available in the literature.

The cytotoxicity of related compounds suggests that structural modifications can lead to varying degrees of efficacy against cancer cell lines. Future studies are required to determine the specific IC50 values for N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine).

Case Studies and Research Findings

Several studies have explored the broader implications of similar amine ligands in biological systems:

  • A study published in MDPI highlighted the antiviral activities of various amine derivatives against multiple viruses. Although N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) was not specifically mentioned, the findings suggest that similar compounds could possess antiviral properties .
  • Another research effort focused on platinum-based chemotherapeutics revealed that ligand structure significantly impacts drug accumulation in cells and subsequent cytotoxic effects. This emphasizes the importance of further investigating the biological activity of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Backbone Chain Substituents/Modifications Molecular Weight (g/mol) Primary Applications
N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) C5 (pentane) None 196.32 Ligand synthesis, polymer chemistry
N1,N1'-(Ethane-1,2-diyl)bis(ethane-1,2-diamine) (NETS) C2 (ethylene) Additional aminoethyl groups 232.37 Clay-swelling inhibition in drilling fluids
N1,N2-bis(substituted-benzyl)ethane-1,2-diamines C2 (ethylene) Aromatic benzyl groups ~280–350 (varies) Intermediate in drug synthesis (e.g., imidazolidinyl derivatives)
N1,N1'-(1,4-Phenylenebis(methylene))bis(ethane-1,2-diamine) Aromatic C6 Phenylene bridge 308.47 Pharmaceutical research (metal coordination, drug delivery)
BuDiBiDi/HexDiBiDi C4/C6 (alkyl) Diethylaminoethyl branches ~500–600 (estimated) Electrolyte additives in battery systems

Table 2: Hazard Profiles

Compound GHS Classification Key Risks
N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) Not explicitly listed Likely irritant (similar to polyamines)
NETS (C2 analog) H314, H317 (skin/eye irritation) Corrosive, hazardous to aquatic life
Aromatic Diamines (e.g., benzyl derivatives) H315, H319 (skin/eye irritation) Sensitization potential

Research Findings and Trends

  • Flexibility vs. Rigidity : The pentane backbone’s flexibility is advantageous in catalysis, whereas rigid analogs (e.g., phenylene-bridged) excel in stable coordination networks .
  • Environmental Impact : Shorter-chain compounds like NETS pose higher aquatic toxicity, necessitating careful disposal compared to biodegradable aliphatic variants .

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